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Compound of Interest

2-Chloro-6, 7-dimethoxyquinoline-
3-carbaldehyde

Cat. No.: B187288

Compound Name:

A comprehensive analysis of 2-chloroquinoline-3-carboxaldehyde using Density Functional
Theory (DFT) provides significant insights into its molecular structure, vibrational properties,
and electronic behavior. This guide compares the theoretical findings, primarily derived from
DFT calculations at the B3LYP/6-311++G(d,p) level, with experimental spectroscopic data,
offering researchers a detailed correlation between computational and empirical results. Such
comparisons are crucial for validating theoretical models and understanding the fundamental
properties of this versatile heterocyclic compound, which is a key building block in medicinal
and materials chemistry.[1][2]

Computational and Experimental Protocols
Computational DFT Methodology

The theoretical analysis of 2-chloroquinoline-3-carboxaldehyde was performed using Density
Functional Theory (DFT) with the Gaussian09W software package.[1] The B3LYP (Becke's
three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method was
employed in conjunction with the 6-311++G(d,p) basis set for the optimization of the molecular
geometry and calculation of vibrational frequencies.[1][3] To improve the agreement between
theoretical and experimental data, the calculated vibrational frequencies were uniformly scaled
by a factor of 0.961.[1] The Potential Energy Distribution (PED) analysis was carried out using
the VEDA software to assign the vibrational modes accurately.[1] Further analyses, including
Natural Bond Orbital (NBO) for studying hyperconjugative interactions, Molecular Electrostatic
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Potential (MEP), and HOMO-LUMO energy calculations, were also conducted to understand
the molecule's reactivity and charge distribution.[1][3]

Experimental Spectroscopic Analysis

The experimental data for comparison was obtained through Fourier Transform Infrared (FT-IR)
and Fourier Transform Raman (FT-Raman) spectroscopy. The spectra were recorded for the
compound in a solid state.[1] Experimental vibrational frequencies obtained from these
techniques serve as the benchmark for validating the results generated from the DFT
calculations.[1] It is important to note that theoretical calculations are typically performed for a
molecule in the gaseous state, which can lead to slight deviations from experimental data
obtained in the solid phase.[1]

Comparative Analysis of Molecular Geometry

DFT calculations provide optimized geometric parameters, including bond lengths and bond
angles. These theoretical values show a strong correlation with available experimental data,
confirming the accuracy of the computational model.

Table 1: Comparison of Selected Bond Lengths (A)

Bond Theoretical (DFT) Experimental
C2-Cl13 1.751 1.7519

C-O 1.206 Matches Exp. Data
c-C 1.375 - 1.487 Matches Exp. Data
C-H 1.083-1.112 Matches Exp. Data

(Source:[1])

Vibrational Frequency Analysis

The comparison between the calculated (scaled) and observed vibrational frequencies is a
critical test for the computational method. The data for 2-chloroquinoline-3-carboxaldehyde
shows good agreement, with a reported root mean square (rms) deviation of 45.47 cm~1.[1]
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Table 2: Comparison of Key Vibrational Frequencies (cm~1)

Vibrational Experimental Experimental Calculated Assignment
Mode (FT-IR) (FT-Raman) (DFT, Scaled) (PED %)
C-H stretch

2862 2860 2757 v(C-H) (100)
(aldehyde)
C=0 stretch 1688 1689 1685 v(C=0) (89)
C=C stretch 1590 1591 1583 v(C=C) (45)
C-Cl stretch 750 751 748 v(C-Cl) (55)
N-C vibration - - 1350-1200 V(N-C)

(Source:[1][3])

Workflow for DFT Analysis

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule
like 2-chloroquinoline-3-carboxaldehyde using DFT.
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Caption: Workflow for DFT analysis of 2-chloroquinoline-3-carboxaldehyde.
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Electronic and Reactivity Analysis

¢ HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) energies were calculated to determine the molecule's
electronic properties and reactivity. These frontier orbitals are key to understanding charge
transfer within the molecule.[1][3]

o Natural Bond Orbital (NBO) Analysis: NBO analysis revealed significant hyperconjugative
interactions and charge delocalization within the molecular structure.[1] For instance,
interactions between lone pair orbitals of oxygen and nitrogen atoms and the antibonding
orbitals of the quinoline ring contribute to the molecule's stability.[3]

e Molecular Electrostatic Potential (MEP): The MEP map identifies the electrophilic and
nucleophilic sites. For 2-chloroquinoline-3-carboxaldehyde, the regions around the oxygen
and nitrogen atoms show negative potential (nucleophilic centers), while areas around the
hydrogen atoms exhibit positive potential (electrophilic centers), indicating likely sites for
chemical reactions.[1]

Conclusion

The DFT analysis of 2-chloroquinoline-3-carboxaldehyde at the B3LYP/6-311++G(d,p) level of
theory provides a reliable and detailed understanding of its structural, vibrational, and
electronic properties. The strong agreement between the theoretical data and experimental
spectroscopic results validates the computational approach. This comparative guide
demonstrates the power of combining theoretical calculations with experimental work to
elucidate the complex characteristics of quinoline derivatives, providing a solid foundation for
further research in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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